molecular formula C12H13ClN2 B13254937 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile

2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile

Cat. No.: B13254937
M. Wt: 220.70 g/mol
InChI Key: ZZXCOXMAGQOIRY-UHFFFAOYSA-N
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Description

2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile is an organic compound with the molecular formula C12H13ClN2 and a molecular weight of 220.70 g/mol . Its structure features a benzonitrile core substituted with a chlorine atom and a (1-cyclopropylethyl)amino group, making it a valuable intermediate in synthetic and medicinal chemistry research . This compound is part of a class of substituted benzonitriles that are frequently utilized in pharmaceutical research. While the specific biological activity and mechanism of action for this particular molecule are not detailed in the literature, structurally similar 2-chloro-4-amino-benzonitrile derivatives have been investigated for a range of therapeutic applications. For instance, research has explored analogous compounds as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) for antimalarial drug development and as Selective Androgen Receptor Modulators (SARMs) . The presence of the chlorobenzonitrile moiety is a common feature in many drug discovery efforts, underscoring the utility of this compound as a versatile scaffold or building block for the synthesis and optimization of novel bioactive molecules . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-4-(1-cyclopropylethylamino)benzonitrile

InChI

InChI=1S/C12H13ClN2/c1-8(9-2-3-9)15-11-5-4-10(7-14)12(13)6-11/h4-6,8-9,15H,2-3H2,1H3

InChI Key

ZZXCOXMAGQOIRY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with 1-cyclopropylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters and can produce the compound in significant quantities. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The presence of the cyclopropylethylamino group allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation reactions may produce corresponding oxides .

Scientific Research Applications

2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The chloro group and the cyclopropylethylamino group play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzonitrile significantly increases lipophilicity compared to the amino-substituted main compound, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Effects : The cyclopropylethyl group in the main compound adds steric bulk, which could hinder off-target interactions while promoting selective receptor binding, a feature critical in SARMs like RAD-140 .

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl-containing compounds often exhibit enhanced metabolic stability due to reduced cytochrome P450 enzyme interactions. This property is advantageous in drug design but requires balancing with solubility .
  • Case Study on Toxicity : highlights liver injury linked to RAD-140 and LGD-4033, underscoring the importance of substituent choice in minimizing off-target effects. The dichlorophenyl derivative’s structural analogs may pose similar risks .
  • Synthetic Accessibility: The pyrazole-substituted compound () demonstrates modular synthesis routes, suggesting feasibility for large-scale production compared to cyclopropylethylamino derivatives, which may require more complex stereochemical control .

Biological Activity

2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

The compound acts primarily as an inhibitor of specific biological pathways, notably those involving G-protein coupled receptors (GPCRs). Research indicates that it may interact with secondary binding sites on these receptors, enhancing subtype selectivity and functionality. This interaction is crucial for developing allosteric modulators, which can provide a unique pharmacological profile by combining the properties of different ligand types .

Antitumor Activity

Recent studies have highlighted the potential of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile in cancer therapy. It has been shown to inhibit the activity of BCDIN3D, an RNA methyltransferase implicated in various cancers. Inhibition of BCDIN3D can lead to decreased cell proliferation and increased apoptosis in cancer cell lines, suggesting its role as a therapeutic agent against proliferative disorders .

Selective Androgen Receptor Modulation

The compound has been studied for its selective androgen receptor modulating (SARM) properties. In preclinical models, it exhibited anabolic activity in muscle tissue while minimizing adverse effects associated with traditional androgen therapies, such as benign prostate hyperplasia (BPH) and liver toxicity . This dual action makes it a promising candidate for treating conditions like muscle wasting and osteoporosis.

Preclinical Trials

In a study involving ORX (orchidectomized) rats, 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile demonstrated significant improvements in muscle mass and strength without elevating prostate-specific antigen (PSA) levels, indicating a favorable safety profile. The study highlighted its potential as a transdermal SARM with effective skin permeability for therapeutic applications in humans .

Cancer Treatment Applications

A recent patent outlines the use of this compound in combination therapies targeting KRAS-mutated cancers. The results indicated that when used alongside other chemotherapeutic agents, it significantly enhanced tumor regression rates in animal models . This synergistic effect underscores the compound's versatility in cancer treatment protocols.

Data Summary

Property Observation
Mechanism GPCR inhibition and allosteric modulation
Antitumor Activity Inhibits BCDIN3D; reduces cancer cell proliferation
SARM Properties Anabolic effects on muscle; minimal prostate effects
Preclinical Efficacy Improved muscle mass in ORX rat models
Combination Therapy Potential Enhances efficacy against KRAS mutations

Q & A

Q. What are the key synthetic routes for preparing intermediates of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile?

The Suzuki-Miyaura coupling is a critical step for constructing pyrazole-containing intermediates. For example, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (a key intermediate) is synthesized via coupling 4-bromo-2-chlorobenzonitrile with a pyrazole boronic ester derivative. Optimized conditions include:

  • Catalyst: Pd(OAc)₂ with triphenylphosphine.
  • Solvent: Acetonitrile-water mixture.
  • Base: Potassium carbonate.
  • Temperature: Reflux (60–70°C).
    Post-reaction, deprotection using HCl in methanol yields the final intermediate. Tautomerism in the pyrazole ring (1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl) must be confirmed via NMR .

Q. How is structural characterization performed for this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tautomerism.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular ion validation.
  • HPLC : Purity assessment (>99%) with C18 columns and UV detection (e.g., 254 nm).
    Example: Intermediate III in achieved 99.8% HPLC purity after recrystallization .

Q. What in vitro assays are used to evaluate selective androgen receptor modulation (SARM) activity?

  • Binding Affinity Assays : Competitive radioligand binding using [³H]-dihydrotestosterone in AR-expressing cell lines (e.g., LNCaP).
  • Transcriptional Activity : Luciferase reporter assays to measure AR activation/antagonism.
  • Tissue Selectivity : Comparison of anabolic (muscle) vs. androgenic (prostate) effects in cell models .

Advanced Research Questions

Q. How can contradictory data between in vitro AR binding and in vivo efficacy be resolved?

Discrepancies may arise from:

  • Metabolic Instability : Hepatic clearance (e.g., cytochrome P450-mediated degradation) reduces bioavailability.
  • Tissue-Specific Metabolism : Prodrug activation or inactivation in target vs. non-target tissues.
  • Protein Binding : Serum albumin binding alters free drug concentration.
    Methodological Approach :
  • Conduct pharmacokinetic studies (plasma/tissue distribution).
  • Use stable isotope-labeled analogs to track metabolites (LC-MS/MS).
  • Validate in vivo efficacy in AR-dependent xenograft models (e.g., VCaP prostate cancer) .

Q. What strategies mitigate tautomerism-related analytical challenges in pyrazole intermediates?

  • Dynamic NMR : Monitor tautomeric equilibrium in solution (DMSO-d₆, 25–80°C).
  • X-ray Crystallography : Resolve solid-state tautomeric forms.
  • Computational Modeling : DFT calculations to predict dominant tautomers under specific conditions (e.g., solvent polarity).
    Example: notes that 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile exists in equilibrium with its 5-yl tautomer, requiring careful spectral interpretation .

Q. How to optimize reaction yields in large-scale synthesis of intermediates?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(dppf)Cl₂) for Suzuki coupling efficiency.
  • Solvent Optimization : Replace THF-water with toluene-ethanol for easier solvent removal.
  • Workflow Automation : Use continuous flow reactors to enhance reproducibility.
    Example: A 92.3% yield was achieved for Intermediate III using acetonitrile/water and controlled reflux .

Q. What are the implications of off-target effects observed in preclinical SARM studies?

  • Liver Toxicity : reports drug-induced liver injury (DILI) linked to RAD-140, necessitating hepatotoxicity screening (e.g., ALT/AST levels in serum, hepatic CYP3A4 induction assays).
  • AR Splice Variants : Resistance mechanisms in prostate cancer (e.g., AR-V7) may reduce efficacy.
    Mitigation Strategies :
  • Develop AR degradation enhancers (PROTACs).
  • Co-administer hepatoprotectants (e.g., N-acetylcysteine) in animal models .

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